5-Methylthiophen-3-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 5-methylthiophen-3-amine;hydrochloride . This nomenclature follows the standard convention for naming substituted thiophene derivatives, where the thiophene ring serves as the parent structure with positional numbering beginning from the sulfur atom. The methyl substituent occupies the 5-position, while the amino group is located at the 3-position of the thiophene ring. The semicolon in the name indicates the presence of the hydrochloride salt component as a separate entity.
The compound is officially registered under Chemical Abstracts Service Registry Number 24030-01-1 . This unique numerical identifier serves as the definitive reference for the compound across all major chemical databases and regulatory systems worldwide. The Chemical Abstracts Service registry system ensures unambiguous identification of this specific molecular entity, distinguishing it from related structural analogs and other thiophene derivatives.
The molecular formula for this compound is C₅H₈ClNS , with a precisely calculated molecular weight of 149.6417 daltons . This formula reflects the addition of hydrogen chloride to the parent amine structure, resulting in the formation of the hydrochloride salt. The elemental composition includes five carbon atoms forming the thiophene ring and methyl substituent, eight hydrogen atoms distributed across the various structural components, one chlorine atom from the hydrochloride moiety, one nitrogen atom comprising the amino group, and one sulfur atom as the heteroatom in the thiophene ring.
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 5-methylthiophen-3-amine;hydrochloride |
| Chemical Abstracts Service Number | 24030-01-1 |
| Molecular Formula | C₅H₈ClNS |
| Molecular Weight | 149.6417 g/mol |
| MDL Number | MFCD23703140 |
Structural Relationship to Parent Amine (5-Methylthiophen-3-amine)
The hydrochloride salt maintains a direct structural relationship with its parent compound, 5-methylthiophen-3-amine , which bears the Chemical Abstracts Service registry number 153137-85-0 . The parent amine exhibits the molecular formula C₅H₇NS with a molecular weight of 113.180779695511 daltons . This free base form represents the neutral molecule before protonation and salt formation with hydrochloric acid.
The parent compound 5-methylthiophen-3-amine is characterized by its thiophene ring system containing sulfur as the heteroatom, with the amino group positioned at the 3-carbon and a methyl substituent at the 5-carbon. The PubChem Compound Identification number for the parent amine is 6422232 , providing additional database reference for structural analysis and property prediction.
The transformation from the parent amine to the hydrochloride salt involves protonation of the amino nitrogen by hydrochloric acid, resulting in the formation of an ionic compound. This conversion enhances the compound's water solubility and crystalline stability while maintaining the core structural framework of the thiophene ring system. The InChI identifier for the parent compound is InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 , which describes the connectivity and hydrogen distribution in the neutral molecule.
| Property | Parent Amine | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 153137-85-0 | 24030-01-1 |
| Molecular Formula | C₅H₇NS | C₅H₈ClNS |
| Molecular Weight (g/mol) | 113.18 | 149.64 |
| PubChem Compound Identification | 6422232 | 71607343 |
| Charge State | Neutral | Protonated (ionic) |
Database-specific molecular identifiers provide additional reference points for structural searches and property queries. The MDL number MFCD23703140 appears consistently across multiple sources, serving as a standardized identifier in the MDL Database system. The Simplified Molecular Input Line Entry System notation for the compound is represented as Nc1csc(c1)C.Cl or alternatively as Cl.Cc1cc(N)cs1 , reflecting different but equivalent representations of the molecular connectivity.
The InChI Key SLCSSADWVQMLHQ-UHFFFAOYSA-N provides a hashed representation of the complete molecular structure, enabling rapid database searches and exact structure matching across different chemical information systems. This standardized identifier ensures consistent recognition of the compound regardless of naming variations or database-specific conventions.
| Database System | Identifier | Value |
|---|---|---|
| Chemical Abstracts Service | Registry Number | 24030-01-1 |
| MDL Database | MDL Number | MFCD23703140 |
| PubChem | Compound Identification | 71607343 |
| InChI | Key | SLCSSADWVQMLHQ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | Notation | Nc1csc(c1)C.Cl |
| A2B Chem | Catalog Number | AF33863 |
| Innex Scientific | Catalog Number | NX36873 |
The standardization of chemical nomenclature and database identifiers ensures reliable communication within the scientific community and facilitates accurate compound identification across diverse research applications. These multiple identification systems collectively provide comprehensive coverage for literature searches, regulatory compliance, and commercial transactions involving this compound.
Properties
IUPAC Name |
5-methylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSSADWVQMLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856299 | |
| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24030-01-1 | |
| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophen-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Amination of Methylthiophene Derivatives
This classical approach involves the selective amination of a 5-methylthiophene precursor at the 3-position.
- Starting from 5-methylthiophene or its suitable halogenated derivative (e.g., 5-methyl-3-bromothiophene).
- Nucleophilic substitution or palladium-catalyzed amination to introduce the amino group at the 3-position.
- Isolation of the amine followed by treatment with hydrochloric acid to form the hydrochloride salt.
- Use of amination reagents such as ammonia or amine sources under elevated temperatures.
- Catalysts like palladium complexes in the presence of ligands to facilitate C–N bond formation.
- Solvents such as toluene, dimethylformamide, or other polar aprotic solvents.
- Crystallization from solvents like ethanol or ethyl acetate.
- Recrystallization of the hydrochloride salt from aqueous ethanol or other suitable solvents.
While this method is straightforward, it requires careful control of regioselectivity and reaction conditions to avoid side reactions.
Preparation via 5-Amino-3-Methylisothiazole Intermediates
A more specialized and industrially relevant method involves the synthesis of 5-amino-3-methylisothiazole derivatives, which can be converted to 5-methylthiophen-3-amine hydrochloride.
This method is supported by patent literature describing the preparation of 5-amino-3-alkylisothiazole compounds, including the methyl derivative relevant here.
- Oxidation Step: A precursor compound (e.g., β-imino-thiobutyramide) is oxidized using hydrogen peroxide in an organic solvent such as tert-butyl methyl ether (TBME) at controlled temperatures (20–35°C).
- Chlorination Step: The intermediate is chlorinated using sulfuryl chloride (SO₂Cl₂) in the presence of a continuous phase solvent (e.g., dichloromethane, toluene, acetic acid, or TBME) at low temperatures (0–25°C).
- Isolation: The reaction mixture is treated with hydrochloric acid gas to precipitate the hydrochloride salt of the amino compound.
- Work-up: The solid is filtered, washed, and dried to yield this compound as a solid powder.
Typical yields: Approximately 80–85% based on starting material, with high purity (>95%) confirmed by NMR and melting point analysis.
Detailed Reaction Conditions and Data Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation | β-Imino-thiobutyramide + H₂O₂ (35% aqueous) | 20–35 | tert-Butyl methyl ether (TBME) | ~85 | Dropwise addition of H₂O₂ over 90 minutes |
| Chlorination | SO₂Cl₂ | 0–25 | Dichloromethane, toluene, or TBME | - | Exothermic; controlled addition required |
| Hydrochloride Salt Formation | HCl gas bubbled through reaction mixture | Ambient | Same as above | - | Precipitates hydrochloride salt |
| Work-up and Purification | Filtration, washing with hexane, drying | Ambient | Hexane | 80–85 | Final product as brown powder |
Research Findings and Analytical Data
- NMR Spectroscopy: The product shows characteristic signals for the amino group (broad singlet around δ 4.6 ppm) and methyl group (singlet near δ 2.3 ppm).
- Purity: Confirmed by absence of starting material peaks in NMR and melting point range of 69–71°C.
- Impurities: Minor ammonium chloride contamination (2–5%) may be present but removable by recrystallization.
- Physical Form: Brown powder, stable under ambient conditions.
Comparative Notes on Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct amination of methylthiophene | Simpler starting materials; straightforward | Requires regioselectivity control; possible side reactions |
| Isothiazole intermediate route | High yield and purity; industrial scalability | Multi-step; requires careful temperature control and handling of reactive reagents |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with reagents such as acyl chlorides or anhydrides.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride, base (e.g., NaOH), RT | N-Acetyl-5-methylthiophen-3-amine | |
| Benzoylation | Benzoyl chloride, pyridine, 60°C | N-Benzoyl-5-methylthiophen-3-amine |
-
Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Base conditions deprotonate the amine, enhancing reactivity.
Alkylation Reactions
The amine group participates in alkylation to form secondary or tertiary amines.
-
Key Insight : Alkylation efficiency depends on steric hindrance from the thiophene ring’s methyl group .
Diazotization and Coupling
The amine can be diazotized and coupled to form azo compounds or undergo Sandmeyer reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt of 5-methylthiophen-3-amine | |
| Azo Coupling | β-Naphthol, pH 9–10 | 5-Methyl-3-(β-naphtholazo)thiophene |
-
Note : Diazonium intermediates are thermally unstable and require low temperatures.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, preferentially at the 2- and 5-positions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Methyl-3-amino-2-nitrothiophene | |
| Sulfonation | H₂SO₄ (fuming), 50°C | 5-Methyl-3-amino-2-sulfothiophene |
Condensation Reactions
The amine reacts with carbonyl compounds to form Schiff bases or heterocycles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, ethanol, reflux | N-Benzylidene-5-methylthiophen-3-amine | |
| Cyclocondensation | Ethyl acetoacetate, acetic acid, Δ | Thiophene-fused pyridine derivative |
-
Applications : Schiff bases serve as ligands in coordination chemistry.
Reductive Reactions
The amine can be reduced further or participate in hydrogenation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | 5-Methylthiophen-3-amine (free base) |
Scientific Research Applications
Scientific Research Applications
5-Methylthiophen-3-amine hydrochloride serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that may exhibit enhanced biological activities or distinct physical properties.
Synthetic Intermediate
The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its thiophene structure contributes to the development of pharmaceuticals and other chemical entities.
Synthetic Routes :
Several synthetic methods can be employed to produce this compound, including:
- N-Alkylation : Used to modify the amine group for increased reactivity.
- Electrophilic Aromatic Substitution : Facilitates the introduction of various substituents onto the thiophene ring.
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly in drug discovery and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Escherichia coli | 94.5% |
| Pseudomonas aeruginosa | 67.3% |
| Staphylococcus aureus | Moderate activity |
These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound, indicating its ability to inhibit the growth of specific cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Notable findings include:
- Significant reductions in cell viability in cancer cell lines such as AH-13 and L-1210.
This suggests potential applications in cancer therapeutics .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antibacterial activity of thiophene derivatives, including this compound, revealing high inhibition against Gram-negative bacteria, particularly E. coli and P. aeruginosa .
Case Study 2: Anticancer Research
Another investigation focused on the compound's effects on human cancer cell lines, finding that treatment led to significant reductions in cell viability, indicating potential as an anticancer agent .
Mechanism of Action
The mechanism by which 5-Methylthiophen-3-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
5-Methylthiophen-2-amine Hydrochloride (CAS: 41940-48-1)
- Molecular Formula : C₅H₈ClNS (same as 3-amine isomer).
- Key Differences : The amine group is at the 2-position instead of the 3-position. This positional isomerism alters electronic distribution and reactivity.
- Purity : 95% (Combi-Blocks) .
- Applications : Likely used in similar contexts but with distinct regioselectivity in reactions.
3-Methylthiophene-2-carboxamide (CAS: 76655-99-7)
Heterocyclic Amine Hydrochlorides
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine Hydrochloride (CAS: 1018605-16-7)
- Molecular Formula : C₁₁H₁₃ClN₂O₂.
- Purity : 96% (Alfa Chemistry) .
- Applications : Likely used in drug discovery for kinase inhibitors or antimicrobial agents due to the isoxazole scaffold.
5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride (CAS: 1332530-28-5)
- Molecular Formula: C₇H₁₀ClNO₂S.
- Key Differences: Features a carboxylic acid group at the 2-position and a methylamino-methyl side chain, enhancing solubility in polar solvents.
- Applications: Potential building block for bioactive molecules or metal-organic frameworks .
Substituted Aromatic Amine Hydrochlorides
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride (CAS: 2155856-59-8)
Comparative Analysis Table
Key Research Findings
- Positional Isomerism : The 3-amine isomer (5-Methylthiophen-3-amine HCl) exhibits higher patent activity than its 2-amine counterpart, suggesting broader industrial utility .
- Functional Group Impact : Carboxamide and carboxylic acid derivatives show enhanced solubility but reduced stability under acidic conditions compared to primary amines .
- Safety Profile : 5-Methylthiophen-3-amine HCl requires stringent storage due to sensitivity to light and moisture, unlike more stable isoxazole derivatives .
Biological Activity
5-Methylthiophen-3-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. The synthesis of thiophene derivatives often involves methods such as electrophilic substitution and nucleophilic reactions. For instance, the preparation of 5-methylthiophenes typically involves starting from simpler thiophene derivatives and modifying them through various chemical reactions to introduce functional groups like amines .
Antiproliferative Effects
One of the most significant areas of research concerning this compound is its antiproliferative activity against cancer cell lines. Studies have shown that compounds containing thiophene moieties can inhibit cell proliferation by interfering with microtubule dynamics, similar to the action of colchicine .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 5-Methylthiophen-3-amine | 2.6 - 18 | Various (e.g., HL-60) |
| Combretastatin A-4 | 0.78 - 18 | Human Osteosarcoma |
The IC50 values for this compound suggest potent activity, comparable to established chemotherapeutic agents. Notably, compounds with specific substitutions at the C-5 position have demonstrated enhanced activity, indicating that structural modifications can significantly impact biological efficacy .
The mechanism by which 5-methylthiophen-3-amine exerts its biological effects primarily involves the inhibition of tubulin polymerization. This action leads to the disruption of mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The presence of amino groups at strategic positions on the thiophene ring enhances binding affinity to tubulin, thereby increasing antiproliferative potency .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiophene derivatives, including this compound:
- Study on Cancer Cell Lines : A study demonstrated that compounds derived from thiophene exhibited significant cytotoxicity against various human cancer cell lines, including HL-60 (human leukemia) and L-1210 (murine leukemia). The study reported IC50 values indicating effective inhibition at low concentrations .
- Structure-Activity Relationship (SAR) : Research focused on the SAR revealed that modifications at specific positions on the thiophene ring could enhance or diminish biological activity. For example, introducing methoxy groups at C-7 significantly improved antiproliferative effects compared to unsubstituted analogs .
- In Vivo Studies : In vivo experiments using xenograft models have shown that certain thiophene derivatives can effectively inhibit tumor growth in animal models, supporting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 5-Methylthiophen-3-amine hydrochloride?
- Synthesis : A common route involves cyclization of thiophene precursors under acidic/basic conditions, followed by amination and hydrochlorination. For example, thiophene ring formation can be achieved via cyclization of γ-keto esters or thioamides, with subsequent methylation and amine functionalization (e.g., reductive amination) .
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95% recommended). X-ray crystallography (if crystalline) can resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated during weighing .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation.
- Spill Management : Collect solids mechanically; avoid water flushing to prevent environmental contamination .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution reactions, while methanol/ethanol improves reductive amination efficiency .
- Catalysts : Use Pd/C or Raney Ni for catalytic hydrogenation during amine synthesis.
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize byproducts .
Q. What strategies address instability of this compound under varying pH conditions?
- Storage : Store at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .
- Buffered Systems : Use phosphate buffers (pH 6–7) for aqueous experiments to stabilize the amine group .
- Degradation Monitoring : Employ LC-MS to track hydrolysis byproducts (e.g., free thiophene or methylamine) .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-(trifluoromethyl)thiophen-3-amine derivatives) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict ¹H/¹³C shifts and match experimental results .
- Collaborative Reproducibility : Replicate published procedures and share raw data via platforms like Zenodo for peer verification .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- HPLC-DAD/ELSD : Use C18 columns (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients for baseline separation of impurities .
- LC-HRMS : Identify unknown impurities via exact mass measurements (e.g., Q-TOF systems) and fragment ion matching .
- NMR Relaxation Methods : Apply T1/T2 relaxation experiments to detect low-concentration degradants .
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic substitution pathways.
- Computational Studies : Perform MD simulations (e.g., Amber, GROMACS) to model transition states in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
